2-(4-Phenylpiperazinyl)-4-piperidylpteridine
Description
2-(4-Phenylpiperazinyl)-4-piperidylpteridine is a heterocyclic compound featuring a pteridine core substituted with a piperidine moiety at the 4-position and a 4-phenylpiperazinyl group at the 2-position. This structural arrangement confers unique physicochemical properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition and receptor modulation. Its synthesis typically involves coupling reactions between functionalized piperazine and piperidine derivatives, as seen in analogous compounds (e.g., Scheme 4 in ). The phenylpiperazinyl group is known to influence binding affinity and selectivity in biological systems, though its impact varies depending on substituent placement and interactions with target residues .
Properties
Molecular Formula |
C21H25N7 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-4-piperidin-1-ylpteridine |
InChI |
InChI=1S/C21H25N7/c1-3-7-17(8-4-1)26-13-15-28(16-14-26)21-24-19-18(22-9-10-23-19)20(25-21)27-11-5-2-6-12-27/h1,3-4,7-10H,2,5-6,11-16H2 |
InChI Key |
VVBZAJSMRLYUOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazinyl)-4-piperidylpteridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4-diaminopyrimidine with formic acid or formamide under acidic conditions.
Introduction of the piperidyl group: The piperidyl group can be introduced via nucleophilic substitution reactions using piperidine and suitable leaving groups.
Attachment of the phenylpiperazinyl group: This step involves the reaction of the intermediate compound with phenylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of 2-(4-Phenylpiperazinyl)-4-piperidylpteridine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperazinyl)-4-piperidylpteridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, bases, or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-(4-Phenylpiperazinyl)-4-piperidylpteridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Phenylpiperazinyl)-4-piperidylpteridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Binding Affinity
The position of the phenylpiperazinyl group significantly affects biological activity. For example:
- Compound 24 (): A pyrimidine derivative with a piperazinyl substituent at C-4 exhibited potent β-glucuronidase inhibition due to hydrogen bonding with Glu413 and hydrophobic interactions with Leu361.
- Compound 25 (): Substitution with a 4-phenylpiperazinyl group at C-4 of pyrimidine resulted in inactivity, as steric hindrance disrupted interactions with Glu413 and Tyr466. This highlights the sensitivity of activity to substituent bulk and orientation .
C-4 in pyrimidines) could alter binding modes in enzymatic pockets.
Core Heterocycle Variations
- NCL195 (): A pyrimidine derivative with bis-hydrazinyl substituents shows distinct electronic properties compared to pteridine-based compounds. The pteridine ring’s extended conjugation may improve binding to planar enzyme active sites.

- NAT-1 and NAT-2 (): Thiazolidinone derivatives with nicotinamide groups demonstrate the role of amide linkages in stabilizing interactions, a feature absent in 2-(4-Phenylpiperazinyl)-4-piperidylpteridine.
Piperazine/Piperidine Derivatives
- 4-Aroylpiperidines (): These compounds prioritize hydrophobic interactions via aromatic acyl groups, whereas the phenylpiperazinyl group in the target compound balances hydrophobicity and hydrogen-bonding capacity.
Data Table: Structural and Functional Comparison
Key Research Findings
- Steric and Electronic Effects : The 4-phenylpiperazinyl group’s bulkiness can hinder binding in certain orientations (e.g., Compound 25’s inactivity in β-glucuronidase inhibition) .
- Synthetic Flexibility : Coupling strategies (e.g., alkylation of benzimidazole with phenylpiperazine derivatives) are critical for introducing substituents without disrupting core pharmacophores .
- Comparative Potency : Piperazine-containing derivatives generally outperform morpholine or simple piperidine analogs in target engagement due to enhanced hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

